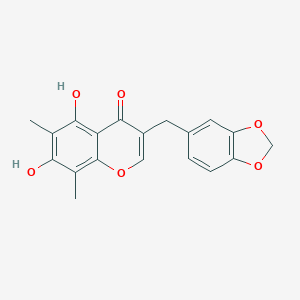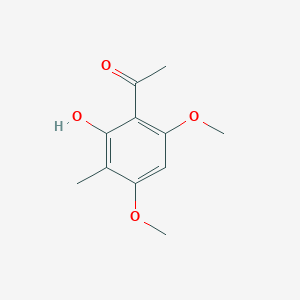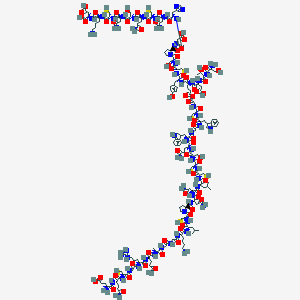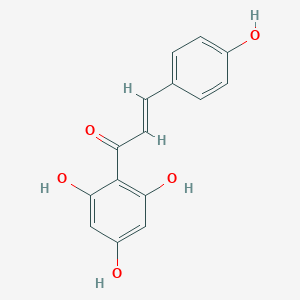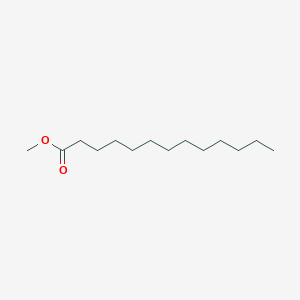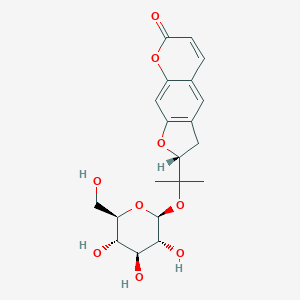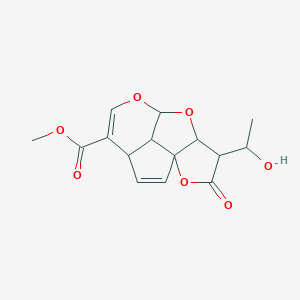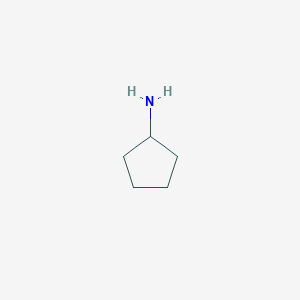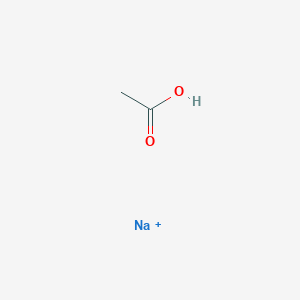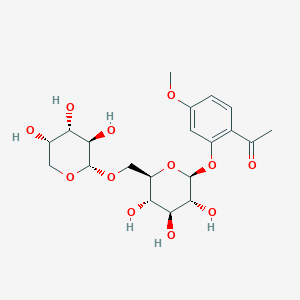
芍药酚
描述
Paeonolide Description
Paeonolide is a monoterpenoid compound that has been identified in the roots of Paeonia delavayi and is known for its anti-platelet activating factor (PAF) activity. It is one of the bioactive constituents derived from plants that have been traditionally used in Chinese medicine for their therapeutic properties .
Synthesis Analysis
The synthesis of paeonolide has been achieved through various methods. A notable approach is the convergent synthesis of (+/-)-paeonilide, which was completed in five steps with a 59% overall yield. This method utilized benzoyl peroxide-promoted radical addition and subsequent cyclization . Another synthesis route reported the total synthesis of (+/-)-paeonilide from commercially available 2-hydroxy-4-methylacetophenone in 16 steps with a 15% overall yield . Additionally, a titanium-catalyzed stereoselective cyclization initiated by epoxide opening through electron transfer was employed in the total synthesis of (+)-paeonisuffrone, which shares a similar structural framework with paeonolide .
Molecular Structure Analysis
The molecular structure of paeonolide has been elucidated through spectral data comparison with known compounds. For instance, alpha-benzoyloxypaeoniflorin, a related compound, was isolated and its structure was determined by comparing spectral data with those of beta-benzoyloxypaeoniflorin . The structure of paeonolide is characterized by the presence of a monoterpenoid skeleton, which is a common feature in compounds isolated from the genus Paeonia.
Chemical Reactions Analysis
Paeonolide's reactivity has been explored in the context of synthetic chemistry. A study demonstrated a reactivity reversal in 3,4-disubstituted butenolides under acidic conditions, which was applied in a diastereoselective total synthesis of paeonilide. This synthesis involved a one-pot reduction of an α,β-unsaturated carbon-carbon double bond and intramolecular nucleophilic insertion of oxygen function at the electron-rich γ-position of butenolide .
Physical and Chemical Properties Analysis
The physical and chemical properties of paeonolide and related compounds have been investigated to enhance their therapeutic potential. For example, the inclusion complex of paeonol with β-cyclodextrin was synthesized and characterized, showing improved thermal stability and increased antioxidant and tyrosinase-inhibiting activities . The pharmacokinetics and pharmacology of paeonol, a related compound, have been reviewed, highlighting the challenges of poor water solubility, low oral bioavailability, low stability, and high volatility at room temperature. Various formulations have been prepared to enhance the bioavailability of paeonol, which may also be relevant for paeonolide .
科学研究应用
骨骼健康和骨质疏松症治疗:已发现芍药酚可增强成骨细胞分化和骨矿化,主要通过 ERK1/2-RUNX2 信号通路。这表明其在治疗和预防骨质疏松症和牙周炎等骨骼疾病方面具有潜力 (Park et al., 2021)。
抗氧化特性:研究已将芍药酚确定为一种抗氧化剂,显示出中等的自由基清除活性。此特性对于对抗氧化应激相关疾病很重要 (Ryu et al., 2001)。
癌症治疗:芍药酚已显示出作为抗癌剂的潜力。例如,已观察到它能诱导癌细胞凋亡,例如在肝细胞癌中 (Xu et al., 2007)。
神经保护作用:芍药酚对神经元损伤表现出保护作用,例如在大鼠海马神经元中缺氧-葡萄糖剥夺诱导的损伤。这表明在神经保护和治疗神经系统疾病方面具有潜在应用 (Wu et al., 2008)。
心血管健康:芍药酚已显示出降低内皮细胞中分子(如细胞间粘附分子-1)表达的功效,而这些分子在动脉粥样硬化发展中起关键作用。这表明其在心血管疾病治疗中的潜力 (Nizamutdinova et al., 2007)。
炎症性疾病:芍药酚以其抗炎作用而闻名,这可能有利于治疗类风湿性关节炎等炎症性疾病 (Zhang & Dai, 2012)。
化疗增强:芍药酚增强化疗剂对癌细胞的细胞毒性,表明其在提高癌症治疗效果中发挥作用 (Xu et al., 2007)。
肝病治疗:还发现它可以改善小鼠的酒精性肝损伤,表明其在肝病治疗中的治疗潜力 (Hu et al., 2010)。
药物递送系统:当通过纳米颗粒递送时,芍药酚在增强体外和体内抗肿瘤作用中的作用已得到研究,突出了其在药物递送系统中的潜力 (Chen et al., 2017)。
胃肠道疾病:它已显示出抑制溃疡性结肠炎小鼠中 NF-κB 通路和细胞凋亡的功效,表明其可用于治疗胃肠道炎性疾病 (Gu et al., 2017)。
作用机制
Target of Action
Paeonolide, a compound isolated from the dried roots of Paeonia suffruticosa, has been found to primarily target pre-osteoblasts , which are bone-forming cells . The compound interacts with these cells to promote their differentiation and mineralization .
Mode of Action
Paeonolide promotes wound healing and transmigration during osteoblast differentiation . It enhances early osteoblast differentiation in a dose-dependent manner, as demonstrated by increased activity of alkaline phosphatase (ALP), a key enzyme involved in bone mineralization .
Biochemical Pathways
Paeonolide affects several biochemical pathways involved in osteoblast differentiation. Specifically, it increases the bone morphogenetic protein (BMP)–Smad1/5/8 and Wnt–β-catenin pathways in osteoblast differentiation . Furthermore, Paeonolide increases the phosphorylation of ERK1/2, a key signaling molecule in the MAPK pathway .
Pharmacokinetics
It is known that the compound shows no cytotoxic or proliferative effects in pre-osteoblasts at concentrations ranging from 01 to 100 μM .
Result of Action
The action of Paeonolide results in enhanced osteoblast differentiation and bone mineralization . This is evidenced by increased ALP activity and enhanced formation of mineralized nodules, a key indicator of late osteoblast differentiation .
安全和危害
Paeonolide is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Paeonolide has shown promising results in the treatment of inflammation and immune diseases. It has biologically novel activities, such as enhanced osteoblast differentiation and bone mineralization, suggesting that it might have therapeutic action and aid the treatment and prevention of bone diseases, such as osteoporosis and periodontitis .
属性
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZECHGWAZTIB-NYBIBFQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993369 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paeonolide | |
CAS RN |
72520-92-4 | |
| Record name | Paeonolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



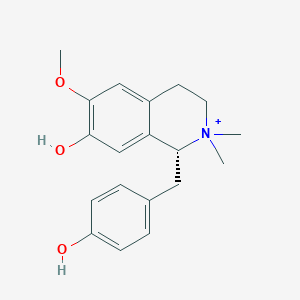
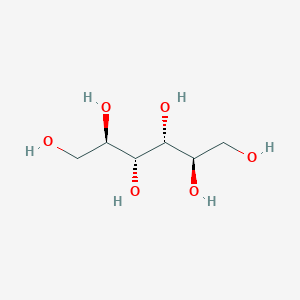
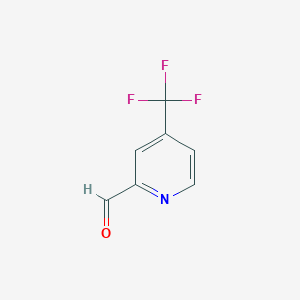
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
